molecular formula C13H12N2O3 B2489825 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903684-43-4

3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2489825
CAS No.: 1903684-43-4
M. Wt: 244.25
InChI Key: XXWQSVZQNTVQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring connected via an ether linkage to an azetidine moiety, which is further acylated with a furan-2-carbonyl group. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 282.29 g/mol. The compound’s structure combines aromatic (pyridine and furan) and strained (azetidine) rings, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

furan-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13(12-4-2-6-17-12)15-8-11(9-15)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWQSVZQNTVQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Pyridine Ring

The pyridine ring exhibits nucleophilic and electrophilic substitution tendencies influenced by the electron-donating ether linkage at the 3-position:

Azetidine Ring Transformations

The strained four-membered azetidine ring is prone to ring-opening and functionalization:

  • Nucleophilic Ring-Opening :

    • Acid-Catalyzed Hydrolysis : Generates γ-amino alcohols under acidic conditions (e.g., HCl/H₂O) .

    • Aza-Michael Addition : Reacts with enones or acrylates in the presence of bases (e.g., Et₃N), forming bicyclic derivatives .

  • N-Alkylation/Acylation :
    The tertiary amine in azetidine undergoes alkylation (e.g., with methyl iodide) or acylation (e.g., Ac₂O) to form quaternary salts or amides .

Furan-2-carbonyl Group Reactivity

The furan carbonyl participates in acyl transfer and cycloaddition reactions:

  • Nucleophilic Acyl Substitution :

    • Hydrolysis : Converts the furan-2-carbonyl group to a carboxylic acid under acidic or basic conditions (e.g., H₂O/H⁺ or NaOH) .

    • Aminolysis : Forms hydrazides with hydrazine hydrate (e.g., ethanol reflux) .

  • Electrophilic Aromatic Substitution :
    Furan undergoes nitration or sulfonation at the 5-position (e.g., HNO₃/AcOH) .

  • Diels-Alder Reactions :
    The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Stability and Degradation Pathways

  • Thermal Decomposition :
    Pyridine derivatives decompose above 200°C, forming CO₂ and NH₃, while azetidine rings may release ethylene imine .

  • Photolytic Cleavage :
    UV irradiation cleaves the ether linkage, yielding pyridinol and azetidine fragments .

Scientific Research Applications

3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Properties References
3-{[1-(Furan-2-carbonyl)azetidin-3-yl]oxy}pyridine (target compound) C₁₅H₁₄N₂O₃ 282.29 Furan-2-carbonyl, azetidinyloxy Hypothesized moderate solubility in polar solvents Derived from
3-{[1-(2-Methylbenzoyl)azetidin-3-yl]oxy}pyridine C₁₆H₁₆N₂O₂ 268.31 2-Methylbenzoyl, azetidinyloxy Commercial availability; priced at $8–$10/g
3-({1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine C₁₉H₁₇N₃O₂ 319.36 4-(Pyrrol-1-yl)benzoyl, azetidinyloxy Higher molecular weight; potential enhanced π-π interactions
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Varies (e.g., C₂₄H₁₉ClN₄) 466–545 Chloro, substituted phenyl groups High melting points (268–287°C); 67–81% synthetic yields
Key Observations:

Azetidine ring: The strained four-membered azetidine ring may increase reactivity compared to larger heterocycles (e.g., pyrrolidine derivatives in ).

Molecular Weight Trends :

  • The target compound (282.29 g/mol) is lighter than benzoyl/pyrrol-substituted analogues (268–319 g/mol) and significantly smaller than chloro-phenylpyridine derivatives (466–545 g/mol) .

Synthetic Yields :

  • While yields for the target compound are unreported, similar azetidinyloxy-pyridine derivatives are synthesized with moderate-to-high efficiency (e.g., 67–81% for chloro-phenylpyridines) .

Biological Activity

The compound 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is C12H12N2O3C_{12}H_{12}N_2O_3, with a molecular weight of approximately 232.24 g/mol. The compound features a furan ring, an azetidine moiety, and a pyridine structure, which contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine. Research indicates that derivatives of pyridine and azetidine exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds similar to 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine have shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 5 µg/mL in some cases .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against pathogens like Candida albicans, with comparable efficacy to standard antifungal agents .

Anticancer Activity

Research into the anticancer potential of furan-containing compounds suggests promising results. For example:

  • In vitro Studies : Compounds structurally related to 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine have been tested against various cancer cell lines, showing significant cytotoxic effects. One study reported IC50 values in the micromolar range for several furan derivatives against breast and lung cancer cells .

The biological activity of 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It could interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan rings can induce oxidative stress in microbial cells, leading to cell death .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of furan-based azetidine derivatives for their antimicrobial properties. The derivatives were tested against a panel of bacteria and fungi, revealing that certain modifications enhanced their activity significantly compared to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
Compound A0.5S. aureus
Compound B1.0E. coli
Compound C0.25C. albicans

Case Study 2: Anticancer Activity

In another study, the anticancer efficacy of related compounds was assessed using various cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.0Apoptosis
A549 (Lung)7.5Cell Cycle Arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.